molecular formula C25H22Cl2N4O2 B11543587 (3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide

(3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide

Cat. No.: B11543587
M. Wt: 481.4 g/mol
InChI Key: YISXBAOTHVLSDX-WKULSOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a formamido group, and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenylformamido intermediate, followed by the introduction of the carbazole moiety through a series of coupling reactions. The final step involves the formation of the butanamide linkage under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and pH to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved are often complex and require detailed study to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the dichlorophenyl group but lacks the carbazole moiety.

    Carbazole Derivatives: Compounds with similar carbazole structures but different substituents.

Uniqueness

What sets (3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22Cl2N4O2

Molecular Weight

481.4 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C25H22Cl2N4O2/c1-3-31-22-7-5-4-6-18(22)19-14-17(9-11-23(19)31)28-24(32)12-15(2)29-30-25(33)16-8-10-20(26)21(27)13-16/h4-11,13-14H,3,12H2,1-2H3,(H,28,32)(H,30,33)/b29-15+

InChI Key

YISXBAOTHVLSDX-WKULSOCRSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)/C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.